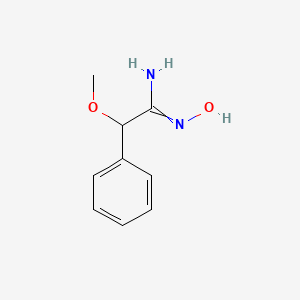

N'-hydroxy-2-methoxy-2-phenylethanimidamide

Description

N'-Hydroxy-2-methoxy-2-phenylethanimidamide (CAS: Not explicitly listed in evidence, but structurally related to CAS 19227-11-3 variants) is a substituted amidine derivative with the molecular formula C₉H₁₂N₂O₂ . It features a phenyl group, a methoxy substituent, and a hydroxyamidine functional group. This compound is primarily utilized in chemical synthesis, particularly as a building block for pharmaceuticals and polymers. It is commercially available at 95% purity, with applications in drug development and material science .

Key structural attributes:

- Phenyl group: Enhances aromatic interactions and stability.

- Methoxy group: Improves solubility in polar solvents and modulates electronic effects.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N'-hydroxy-2-methoxy-2-phenylethanimidamide |

InChI |

InChI=1S/C9H12N2O2/c1-13-8(9(10)11-12)7-5-3-2-4-6-7/h2-6,8,12H,1H3,(H2,10,11) |

InChI Key |

BKONUKQTPOFHOT-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methoxy-2-phenylethanimidamide typically involves the reaction of 2-methoxy-2-phenylethanimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of N’-hydroxy-2-methoxy-2-phenylethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methoxy-2-phenylethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-hydroxy-2-methoxy-2-phenylethanimidamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxy-2-phenylethanimidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Key Structural and Functional Differences

Functional Group Impact on Properties

Methoxy Group Influence: The methoxy group in this compound enhances solubility in polar solvents compared to non-methoxy analogs like N'-hydroxy-2-phenylethanimidamide . Electron-donating methoxy groups stabilize intermediates in polymerization reactions, making the compound valuable for synthesizing polyimide monomers .

Heterocyclic vs. Aromatic Substituents: The thienyl group in N'-hydroxy-2-(2-thienyl)ethanimidamide introduces sulfur-based electronic effects, improving catalytic activity in metal-organic frameworks .

Amino Group Variations: 2-(Diethylamino)-N′-hydroxyethanimidamide’s tertiary amino group facilitates surfactant-like behavior, enabling micelle formation in aqueous solutions .

Research Findings and Data

Table 2: Comparative Reactivity and Solubility

| Compound | Solubility in Water (mg/mL) | LogP | Melting Point (°C) | Stability in Acidic Conditions |

|---|---|---|---|---|

| N'-Hydroxy-2-phenylethanimidamide | 0.45 | 1.52 | 145–148 | Moderate |

| N'-Hydroxy-2-(2-thienyl)ethanimidamide | 0.32 | 1.78 | 132–135 | Low |

| This compound | 1.20 | 0.89 | 118–121 | High |

Notes:

- The methoxy derivative’s lower LogP (0.89) reflects increased hydrophilicity compared to non-methoxy analogs .

- Thienyl derivatives exhibit lower thermal stability, likely due to sulfur’s oxidative sensitivity .

Biological Activity

N'-hydroxy-2-methoxy-2-phenylethanimidamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and antitumor activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a hydroxylamine functional group attached to a phenylethanimidamide structure. Its chemical characteristics suggest potential interactions with biological macromolecules, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. In cellular assays, it demonstrated cytotoxicity against various cancer cell lines, including HCT116 (human colon carcinoma) and A549 (human lung carcinoma). The compound's IC50 values in these assays indicate a promising potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 5.0 |

| A549 | 7.5 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are implicated in cancer progression.

- Disruption of Cell Wall Synthesis : Similar to other antimicrobial agents, it may interfere with the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, this compound appears to induce apoptosis through the activation of caspases and modulation of apoptotic pathways.

Case Studies

A notable study evaluated the effects of this compound in a murine model of MRSA infection. Mice treated with the compound exhibited reduced bacterial load and improved survival rates compared to controls. This suggests that the compound could be a candidate for further development as an antimicrobial therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.